molecular formula C8H5Cl2FO B2912742 2-Chloro-2-(4-fluorophenyl)acetyl chloride CAS No. 913259-65-1

2-Chloro-2-(4-fluorophenyl)acetyl chloride

Cat. No.: B2912742
CAS No.: 913259-65-1
M. Wt: 207.03
InChI Key: JVXVEVGYSVNGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-(4-fluorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl2FO. It is a derivative of acetyl chloride, where the acetyl group is substituted with a 4-fluorophenyl group and an additional chlorine atom. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It’s known that chloroacetyl chloride, a similar compound, is used as a chlorinating and acylating agent . It’s plausible that 2-Chloro-2-(4-fluorophenyl)acetyl chloride might have similar targets and roles.

Mode of Action

It’s known that chloroacetyl chloride can cause acylation . This suggests that this compound might interact with its targets through acylation, leading to changes in the targets’ structure and function.

Biochemical Pathways

It’s known that acylation, a potential mode of action for this compound, can affect various biochemical pathways by modifying proteins and other biomolecules . The downstream effects would depend on the specific targets and pathways involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts through acylation, as suggested by the similarity to chloroacetyl chloride , it could cause structural and functional changes in its targets, potentially affecting various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(4-fluorophenyl)acetyl chloride typically involves the chlorination of 4-fluoroacetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{4-Fluoroacetophenone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(4-fluorophenyl)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-chloro-2-(4-fluorophenyl)acetic acid.

    Condensation Reactions: It can react with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols under basic conditions.

    Hydrolysis: Water or aqueous base (e.g., NaOH) under mild heating.

    Condensation Reactions: Amines or hydrazines under reflux conditions.

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    2-Chloro-2-(4-fluorophenyl)acetic acid: Formed from hydrolysis

Scientific Research Applications

2-Chloro-2-(4-fluorophenyl)acetyl chloride is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the preparation of bioactive compounds for studying biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.

    Industry: Used in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4’-fluoroacetophenone
  • 4-Fluorophenacyl chloride
  • 2-Chloroacetophenone

Uniqueness

2-Chloro-2-(4-fluorophenyl)acetyl chloride is unique due to the presence of both a chlorine and a fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities .

Properties

IUPAC Name

2-chloro-2-(4-fluorophenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXVEVGYSVNGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.